1H-Pyrrole-1-methanol 1H-Pyrrole-1-methanol
Brand Name: Vulcanchem
CAS No.: 92776-61-9
VCID: VC18666045
InChI: InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2
SMILES:
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol

1H-Pyrrole-1-methanol

CAS No.: 92776-61-9

Cat. No.: VC18666045

Molecular Formula: C5H7NO

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-1-methanol - 92776-61-9

Specification

CAS No. 92776-61-9
Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
IUPAC Name pyrrol-1-ylmethanol
Standard InChI InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2
Standard InChI Key UWYCMJHIERYINA-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1H-Pyrrole-1-methanol consists of a five-membered aromatic pyrrole ring (C₄H₄N) with a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom. The molecular formula C₅H₇NO corresponds to a molar mass of 113.12 g/mol. The planar pyrrole ring exhibits aromaticity due to the delocalization of six π-electrons (four from the double bonds and two from the nitrogen lone pair). The hydroxymethyl group introduces a polar, hydrogen-bonding-capable substituent, enhancing solubility in protic solvents and enabling interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₅H₇NO
Molar mass113.12 g/mol
Hybridization (N)sp²
Aromatic system6 π-electrons
Functional groupsPyrrole ring, hydroxymethyl

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. The ¹H NMR spectrum typically shows signals for the pyrrole protons (δ 6.2–6.8 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH) . The IR spectrum reveals O-H stretching vibrations near 3200–3400 cm⁻¹ and C-N stretches at 1200–1300 cm⁻¹.

Synthetic Methodologies

Direct Hydroxymethylation

The most common synthesis involves the reaction of pyrrole with formaldehyde under acidic or basic conditions:
Pyrrole+HCHOacid/base1H-Pyrrole-1-methanol\text{Pyrrole} + \text{HCHO} \xrightarrow{\text{acid/base}} \text{1H-Pyrrole-1-methanol}
Optimized conditions include using methanol or ethanol as solvents at 25–60°C, achieving yields of 60–80%. Side reactions, such as over-alkylation or polymerization, are minimized by controlling stoichiometry and reaction time .

Table 2: Representative Synthetic Conditions

ReagentSolventTemperature (°C)Yield (%)Reference
FormaldehydeMethanol2565
ParaformaldehydeDioxane6075
Glyoxylic acidWater4070

Alternative Routes

Palladium-catalyzed reactions and multi-component condensations offer complementary pathways. For example, Pd(OAc)₂-mediated cyclizations enable the incorporation of sulfonyl or carbonyl groups at specific positions on the pyrrole ring . These methods are valuable for generating derivatives with tailored biological or electronic properties .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5). The hydroxymethyl group directs incoming electrophiles to these sites due to its electron-donating resonance effects . Common reactions include:

  • Sulfonation: Treatment with sulfonyl chlorides yields sulfonated derivatives .

  • Acylation: Acetic anhydride acetylates the hydroxymethyl group, forming esters.

Hydrogen Bonding and Supramolecular Assembly

The -CH₂OH group participates in O-H···N hydrogen bonds, influencing crystallization behavior. In the solid state, 1H-pyrrole-1-methanol forms cyclic trimers via head-to-tail hydrogen bonding, akin to 1H-imidazole-1-methanol . These interactions are critical for designing coordination polymers or drug delivery systems .

Biological and Industrial Applications

Medicinal Chemistry

1H-Pyrrole-1-methanol serves as a precursor for bioactive molecules, including:

  • Antimicrobial agents: Derivatives exhibit activity against Gram-positive bacteria.

  • Kinase inhibitors: The hydroxymethyl group enhances binding to ATP pockets .

Materials Science

The compound’s electronic properties make it suitable for:

  • Conductive polymers: Pyrrole-based polymers doped with hydroxymethyl groups show improved conductivity.

  • Metal-organic frameworks (MOFs): Hydrogen-bonding motifs facilitate the construction of porous networks .

Future Directions

Research should prioritize:

  • Green synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Structure-activity relationships: Systematic studies to optimize pharmacological profiles.

  • Advanced materials: Exploiting hydrogen-bonding networks for sensors or catalysts .

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